(+)-Cismethrin vs Bioresmethrin: Mammalian Oral Toxicity Differential (Approximately 50-Fold)
In female rats, (+)-cismethrin exhibits approximately 50-fold greater acute oral toxicity than its trans-isomer bioresmethrin [1]. At an environmental temperature of 20°C, cismethrin produces an oral LD50 of 197 mg/kg, whereas bioresmethrin is about 50 times less toxic [1]. Brain concentration thresholds for tremor onset differ markedly: cismethrin produces tremors at brain levels of 0.5–1.0 μg/g, while bioresmethrin requires brain concentrations of 4–5 μg/g to elicit comparable neurotoxic effects [1].
| Evidence Dimension | Acute oral toxicity (LD50) and brain tremor threshold |
|---|---|
| Target Compound Data | Oral LD50 = 197 mg/kg (20°C); tremor onset at brain concentration 0.5–1.0 μg/g |
| Comparator Or Baseline | Bioresmethrin: approximately 50× less toxic; tremor onset at brain concentration 4–5 μg/g |
| Quantified Difference | Approximately 50-fold difference in mammalian toxicity; brain tremor threshold ~5–10× lower for cismethrin |
| Conditions | Female rats; oral administration at 20°C environmental temperature |
Why This Matters
The substantial stereoisomer-dependent toxicity difference mandates isomer-specific sourcing for mammalian toxicology studies and environmental risk assessments where accurate hazard characterization is required.
- [1] White INH, Verschoyle RD, Moradian MH, Barnes JM. The relationship between brain levels of cismethrin and bioresmethrin in female rats and neurotoxic effects. Pestic Biochem Physiol. 1976;6(5):491-500. View Source
